molecular formula C14H11ClN2 B13664436 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B13664436
M. Wt: 242.70 g/mol
InChI Key: USXBLFPRCVKXBL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This method is advantageous due to its versatility and robustness, although it may be limited by the availability and cost of isocyanides.

Another method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield by reducing competing intermolecular reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, reduced imidazo[1,2-a]pyridine derivatives from reduction, and various substituted imidazo[1,2-a]pyridine derivatives from nucleophilic substitution .

Scientific Research Applications

2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3

InChI Key

USXBLFPRCVKXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3Cl

Origin of Product

United States

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